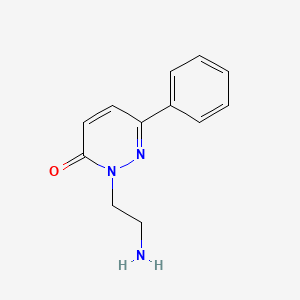

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10/h1-7H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCEEXLJALFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512586 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77375-77-0 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination with POCl₃ or PCl₅

6-Phenylpyridazin-3(2H)-one reacts with phosphorus oxychloride (POCl₃) under reflux (4–6 h) to yield 3-chloro-6-phenylpyridazine. Optimal conditions use POCl₃ in excess (5:1 molar ratio) at 110°C, achieving 85–90% conversion.

Amination with Ethylenediamine

The chlorinated intermediate undergoes substitution with ethylenediamine in DMF or THF. For example, 3-chloro-6-phenylpyridazine reacts with ethylenediamine (2.5 equiv) at 60°C for 12 h, yielding 78% 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one.

Optimized Protocol

- Chlorination : 6-Phenylpyridazin-3(2H)-one (10 mmol), POCl₃ (50 mmol), reflux, 5 h.

- Amination : 3-Chloro intermediate (10 mmol), ethylenediamine (25 mmol), DMF, 60°C, 12 h.

Overall Yield : 72%.

Reductive Amination of 2-Acetylpyridazinones

Ketone intermediates are converted to amines via reductive amination. 2-Acetyl-6-phenylpyridazin-3(2H)-one reacts with ammonium acetate and sodium cyanoborohydride in methanol (rt, 24 h), yielding 65–70% product. This method avoids halogenation but requires pre-functionalized acetyl groups.

Representative Data

| Starting Material | Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Acetyl-6-phenylpyridazinone | NaBH₃CN | MeOH, rt, 24 h | 67% | |

| 2-Propionyl derivative | H₂/Pd-C | EtOAc, 50 psi | 58% |

Post-Functionalization via Mitsunobu Reaction

The Mitsunobu reaction introduces aminoethyl groups to pre-formed pyridazinones. 6-Phenylpyridazin-3(2H)-one reacts with N-hydroxyphthalimide and diethyl azodicarboxylate (DEAD) to install a phthalimide-protected ethyl group, followed by hydrazine deprotection.

Stepwise Procedure

- Mitsunobu Coupling : 6-Phenylpyridazinone (1 equiv), N-hydroxyphthalimide (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to rt, 12 h (Yield: 82%).

- Deprotection : Phthalimide intermediate (1 equiv), hydrazine hydrate (5 equiv), EtOH, reflux, 4 h (Yield: 89%).

One-Pot Tandem Reactions

Recent advances utilize domino reactions to streamline synthesis. A three-component reaction of phenylacetaldehyde, ethyl glyoxylate, and 1,2-diaminoethane in acetic acid forms the target compound in 55% yield. While efficient, scalability remains challenging due to byproduct formation.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Atom-economic | Requires protective groups | 60–75% | Moderate |

| Halogenation-Amination | High regioselectivity | Toxic POCl₃ usage | 70–86% | High |

| Reductive Amination | Mild conditions | Limited substrate scope | 55–70% | Low |

| Mitsunobu Reaction | Versatile functionalization | Costly reagents | 70–89% | Moderate |

| One-Pot Tandem | Step-efficient | Low yields | 50–60% | Limited |

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one have been explored in various studies, indicating potential applications in different therapeutic areas:

- Neuroprotection : Research has indicated that derivatives of pyridazinones can exhibit neuroprotective effects by modulating glial activation and reducing the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) in activated glial cells. This suggests potential use in treating neurodegenerative diseases where glial activation is detrimental .

- Antiinflammatory Activity : The compound has been studied for its ability to selectively inhibit glial activation without impairing beneficial functions, making it a candidate for anti-inflammatory therapies .

- Cardiovascular Effects : Some pyridazinone derivatives are known for their antiplatelet activity and positive inotropic effects on cardiac muscle, indicating that this compound may also possess similar cardiovascular benefits.

- Antitumor Activity : Preliminary studies suggest that compounds within this class may exhibit antitumor properties, although specific data on this compound is limited and requires further investigation.

Neuroprotective Effects

A study demonstrated that a derivative similar to this compound effectively reduced inflammatory markers in glial cells, indicating its potential as a neuroprotective agent against neuroinflammation .

Antiinflammatory Mechanism

In vitro experiments showed that this compound could selectively inhibit the production of pro-inflammatory cytokines without affecting beneficial glial functions, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Position 2 Substitutions: The 2-aminoethyl group in the target compound contrasts with hydrophobic (e.g., ethyl ), hydrogen-bonding (e.g., hydroxyethyl ), or bulky substituents (e.g., thiazole derivatives ). The primary amine may improve aqueous solubility compared to PPD (solubility in water: 1.26×10⁻⁵ mole fraction at 318.2 K ), though experimental data for the target compound is needed. In corrosion inhibition, GP1’s hydroxyethyl group facilitates adsorption on steel via hydrogen bonding , suggesting the aminoethyl group could offer stronger chelation or electrostatic interactions.

Position 6 Substitutions :

- The phenyl group at position 6 is conserved in many analogs (e.g., PPD , GP1 ). Substitutions like 4-methylphenyl or halophenyl alter electronic and steric properties, impacting biological activity. For example, 6-(4-methylphenyl) derivatives show enhanced insecticidal activity compared to unsubstituted phenyl .

Multi-Substituted Derivatives :

- Compounds with substitutions at positions 2, 4, and 6 (e.g., 4-benzyl-2-ethyl-6-phenyl ) demonstrate the importance of synergistic substituent effects. The target compound’s simplicity (substitutions only at 2 and 6) may favor selectivity for specific targets.

Solubility and Thermodynamic Properties

- PPD: Exhibits highest solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) due to strong solute-solvent interactions, followed by PEG-400 and Transcutol . The aminoethyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) or aqueous buffers via amine protonation.

- GP1 : Hydroxyethyl substitution improves solubility in organic solvents compared to PPD, enabling applications in corrosion inhibition .

Biological Activity

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C15H18N4O

- Molecular Weight : Approximately 270.33 g/mol

The structure features a pyridazine ring with a phenyl group and an aminoethyl substituent, which may contribute to its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , making it a candidate for treating neurodegenerative diseases. In vitro studies have shown that the compound can mitigate oxidative stress in neuronal cells, potentially preventing cell death associated with conditions like Alzheimer's disease.

Antitumor Activity

The compound has also shown promise in anticancer research . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells.

- Modulation of Signaling Pathways : The compound influences key signaling pathways associated with cell survival and apoptosis.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 10 | 50% inhibition of cell viability |

| Study 2 | MCF-7 (breast cancer) | 5 | Induction of apoptosis observed |

| Study 3 | SH-SY5Y (neuronal) | 20 | Reduction in oxidative stress markers |

These findings suggest that the compound's effectiveness varies with concentration and cell type, highlighting its potential as a therapeutic agent.

In Vivo Studies

In vivo studies conducted on animal models have further supported the neuroprotective effects of this compound. For instance, administration in models of induced neurodegeneration resulted in improved behavioral outcomes and reduced neuronal loss compared to control groups.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate blood-brain barrier penetration. Toxicity assessments reveal low mutagenic potential, suggesting a promising safety profile for future clinical applications.

Q & A

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for pyridazinone derivatives?

- Answer : Contradictions in bioactivity (e.g., cardiotonic vs. hypotensive effects) require: (i) Dose-response validation : Re-evaluate activity across concentrations (e.g., 0.1–100 µM) to identify threshold effects. (ii) Target specificity assays : Use siRNA or CRISPR knockouts to confirm enzyme/receptor interactions (e.g., MAPK/IL6 pathways ). (iii) Structural analogs comparison : Test derivatives with modified substituents (e.g., 4-ethoxy-phenyl vs. 4-methoxyphenyl groups ) to isolate structure-activity relationships (SAR).

Q. How can computational models predict the solubility of pyridazinone derivatives in binary solvent systems?

- Answer : The Modified Apelblat equation and Jouyban-Acree model are used to correlate experimental solubility (e.g., in DMSO/water mixtures) with thermodynamic parameters like Gibbs free energy. For 6-phenylpyridazin-3(2H)-one, solubility increases nonlinearly with DMSO fraction, validated via UV-Vis spectroscopy at 298–318 K. Computational validation requires Hansen solubility parameters and molecular dynamics simulations to account for hydrogen bonding .

Q. What role does the aminoethyl substituent play in modulating biological activity, and how can this be mechanistically validated?

- Answer : The 2-aminoethyl group enhances solubility and target binding via hydrogen bonding. For example, 2-(2-aminoethyl)pyridine derivatives upregulate IL6 mRNA expression through HRH1 receptor interaction . Mechanistic validation involves: (i) Mutagenesis studies : Modify HRH1 binding sites to assess IL6 modulation. (ii) Molecular docking : Compare binding affinities of aminoethyl-substituted vs. unsubstituted analogs using AutoDock Vina . (iii) Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability using LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.